molecular formula C7H8ClNO B3357183 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- CAS No. 71431-17-9

2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl-

Cat. No. B3357183
CAS RN: 71431-17-9
M. Wt: 157.6 g/mol
InChI Key: NIWMJDKXFSRDIG-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the synthesis of various organic compounds, and it has shown promising results in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is not fully understood. However, it is believed that the compound acts as an alkylating agent, which means that it can add an alkyl group to a molecule. This property makes it useful in the synthesis of various organic compounds. Additionally, it has been shown to inhibit the activity of certain enzymes, which may be responsible for its potential medicinal properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- are not well studied. However, it has been shown to have cytotoxic effects on certain cancer cell lines, which suggests its potential as an anticancer agent. It has also been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is its versatility in the synthesis of various organic compounds. It has also shown promising results in the field of medicinal chemistry. However, one limitation is that it can be difficult to obtain high yields of the compound, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl-. One direction is the synthesis of novel organic compounds for medicinal purposes. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound. Finally, the development of more efficient synthesis methods may help to overcome the limitations associated with the compound's use in lab experiments.
Conclusion:
In conclusion, 2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- is a versatile chemical compound that has shown promising results in various scientific research applications. Its unique properties make it useful in the synthesis of various organic compounds, and it has potential medicinal properties. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, and the development of more efficient synthesis methods may help to overcome limitations associated with its use in lab experiments.

Scientific Research Applications

2(1H)-Pyridinone, 6-(chloromethyl)-4-methyl- has shown promising results in various scientific research applications. It has been used as a starting material for the synthesis of various organic compounds such as pyridine derivatives, quinazoline derivatives, and benzimidazole derivatives. These compounds have shown potential in the field of medicinal chemistry for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

6-(chloromethyl)-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWMJDKXFSRDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530486
Record name 6-(Chloromethyl)-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(chloromethyl)-4-methyl-1H-pyridin-2-one

CAS RN

71431-17-9
Record name 6-(Chloromethyl)-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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